molecular formula C19H22O2 B14294814 8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate CAS No. 118648-22-9

8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate

Cat. No.: B14294814
CAS No.: 118648-22-9
M. Wt: 282.4 g/mol
InChI Key: PSQFMJJXGHLUNL-UHFFFAOYSA-N
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Description

8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate is a chemical compound known for its unique structure and properties. It is characterized by a conjugated system of double bonds and a phenyl group, making it an interesting subject for various chemical studies and applications .

Preparation Methods

The synthesis of 8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate typically involves the following steps:

Chemical Reactions Analysis

8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate undergoes various chemical reactions, including:

Scientific Research Applications

8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated system allows it to participate in electron transfer reactions, influencing various biochemical pathways. The phenyl group enhances its binding affinity to specific targets, leading to its biological effects .

Comparison with Similar Compounds

8-Phenylocta-1,3,5,7-tetraen-1-YL pentanoate can be compared with similar compounds such as:

Properties

CAS No.

118648-22-9

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

8-phenylocta-1,3,5,7-tetraenyl pentanoate

InChI

InChI=1S/C19H22O2/c1-2-3-16-19(20)21-17-12-7-5-4-6-9-13-18-14-10-8-11-15-18/h4-15,17H,2-3,16H2,1H3

InChI Key

PSQFMJJXGHLUNL-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC=CC=CC=CC=CC1=CC=CC=C1

Origin of Product

United States

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